molecular formula C27H23N5O4 B2545213 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide CAS No. 1207016-06-5

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide

Numéro de catalogue B2545213
Numéro CAS: 1207016-06-5
Poids moléculaire: 481.512
Clé InChI: XWWRUMDVQRSJBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C27H23N5O4 and its molecular weight is 481.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

A significant application of derivatives similar to "2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide" is in the field of anticancer research. A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives as anticancer agents Al-Sanea et al., 2020.

Radioligand Imaging

In radiopharmaceutical research, derivatives of the compound have been developed as selective radioligands for imaging. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as selective ligands of the translocator protein (18 kDa). This research demonstrates the compound's applicability in positron emission tomography (PET) imaging for neurological and oncological diseases Dollé et al., 2008.

Synthesis Methodologies

The synthesis of compounds with a core structure similar to "this compound" has been a topic of interest. A study focused on the development and validation of HPLC determination of related substances in a novel anticonvulsant agent, showcasing advanced synthesis and analytical methodologies. This highlights the compound's significance in pharmaceutical development and the importance of analytical methods in ensuring purity and efficacy Severina et al., 2021.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile, which is synthesized from 4-ethoxybenzaldehyde, furan-2-carboxaldehyde, and 2-pyrazolylacetonitrile. The second intermediate is 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole, which is synthesized from furan-2-carboxaldehyde, 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid, and hydrazine hydrate. These two intermediates are then coupled using acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "furan-2-carboxaldehyde", "2-pyrazolylacetonitrile", "6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid", "hydrazine hydrate", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile", "React 4-ethoxybenzaldehyde with furan-2-carboxaldehyde in the presence of ammonium acetate and acetic acid to form 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-propenal.", "React 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-propenal with 2-pyrazolylacetonitrile in the presence of potassium carbonate and DMF to form 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile.", "Step 2: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole", "React furan-2-carboxaldehyde with 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid in the presence of hydrazine hydrate to form 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)hydrazine.", "React 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)hydrazine with acetic anhydride in the presence of triethylamine to form 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole.", "Step 3: Coupling of Intermediates", "React 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile with 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole in the presence of acetic anhydride and triethylamine to form the final product, 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide." ] }

Numéro CAS

1207016-06-5

Formule moléculaire

C27H23N5O4

Poids moléculaire

481.512

Nom IUPAC

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C27H23N5O4/c1-2-35-20-12-10-18(11-13-20)15-25(33)29-24-16-22(23-9-6-14-36-23)31-32(24)27-28-21(17-26(34)30-27)19-7-4-3-5-8-19/h3-14,16-17H,2,15H2,1H3,(H,29,33)(H,28,30,34)

Clé InChI

XWWRUMDVQRSJBF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.